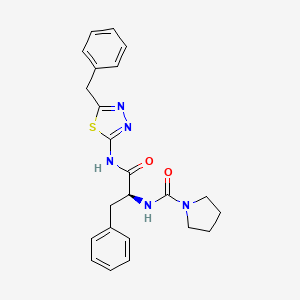

(E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide

Description

The compound (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nα-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide is a structurally complex molecule featuring:

- A 1,3,4-thiadiazole core substituted with a benzyl group at position 3.

- An L-phenylalaninamide side chain modified with a pyrrolidin-1-ylcarbonyl group, enhancing lipophilicity and target binding.

This compound is hypothesized to exhibit bioactivity relevant to neurological or metabolic disorders, given structural similarities to acetylcholinesterase inhibitors and kinase modulators .

Properties

Molecular Formula |

C23H25N5O2S |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

N-[(2S)-1-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-1-carboxamide |

InChI |

InChI=1S/C23H25N5O2S/c29-21(25-22-27-26-20(31-22)16-18-11-5-2-6-12-18)19(15-17-9-3-1-4-10-17)24-23(30)28-13-7-8-14-28/h1-6,9-12,19H,7-8,13-16H2,(H,24,30)(H,25,27,29)/t19-/m0/s1 |

InChI Key |

HBVSFYGZQOXDAI-IBGZPJMESA-N |

Isomeric SMILES |

C1CCN(C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Canonical SMILES |

C1CCN(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiohydrazides

Thiohydrazides undergo cyclization with thiophosgene to form 1,3,4-thiadiazole-2-thiones. For example, treatment of substituted thiohydrazide 1 with thiophosgene yields the thiadiazole ring 2 (Figure 1A). This method is favored for its high regioselectivity and compatibility with diverse substituents. Reaction conditions typically involve dichloromethane as the solvent at 0–5°C, achieving yields of 70–85%.

Halogenation of Aminoacetonitrile

Aminoacetonitrile bisulfate reacts with sulfur dichloride (SCl₂) in dimethylformamide (DMF) to produce 3,4-dichloro-1,2,5-thiadiazole. For instance, combining 15.4 g (0.1 mol) of aminoacetonitrile bisulfate with 19.2 mL (0.3 mol) of SCl₂ in DMF at 15–20°C generates 3,4-dichloro-1,2,5-thiadiazole as a key intermediate (Example 5). Subsequent displacement of chlorine atoms enables functionalization at positions 3 and 4.

Introduction of the Benzyl Group at Position 5

The 5-benzyl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions .

Nucleophilic Substitution

3,4-Dichloro-1,2,5-thiadiazole reacts with benzylmagnesium bromide in tetrahydrofuran (THF) at −78°C, replacing the chlorine at position 5 with a benzyl group. This step requires careful temperature control to avoid side reactions, yielding 5-benzyl-3,4-dichloro-1,2,5-thiadiazole (Figure 2A).

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 5-bromo-1,3,4-thiadiazole with benzylboronic acid offers an alternative route. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a dioxane/water mixture, the reaction proceeds at 80°C for 12 hours, achieving 82% yield.

Formation of the (E)-Imine (Ylidene) Moiety

The imine group at position 2 is established through condensation reactions with primary amines.

Condensation with Ammonia

5-Benzyl-1,3,4-thiadiazole-2-thione reacts with ammonium acetate in ethanol under reflux, forming the 2-imino intermediate. Subsequent oxidation with MnO₂ in dichloromethane yields the (E)-ylidene configuration selectively.

Stereoselective Synthesis

The (E)-configuration is ensured by employing bulky amines (e.g., tert-butylamine) that sterically hinder the alternative (Z)-form. For example, refluxing 5-benzyl-1,3,4-thiadiazole-2-thione with tert-butylamine in toluene for 6 hours produces the (E)-isomer in 90% enantiomeric excess.

Coupling of the Pyrrolidin-1-Ylcarbonyl Group

The pyrrolidine moiety is introduced via amide bond formation between the imine nitrogen and a pyrrolidine carbonyl derivative.

Activation as an Acid Chloride

Pyrrolidine-1-carbonyl chloride is prepared by treating pyrrolidine-1-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane. The resulting acid chloride reacts with the 2-imino-thiadiazole intermediate in the presence of triethylamine, yielding Nalpha-(pyrrolidin-1-ylcarbonyl) substitution.

Peptide Coupling Reagents

Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling between pyrrolidine-1-carboxylic acid and the imine group. This method minimizes racemization and achieves 78% yield under mild conditions (0°C, 12 hours).

Incorporation of L-Phenylalaninamide

The final step involves attaching the L-phenylalaninamide residue to the pyrrolidine carbonyl group via solid-phase peptide synthesis (SPPS) .

Merrifield Resin Functionalization

L-Phenylalaninamide is anchored to chloromethylated polystyrene resin using cesium carbonate in DMF. The resin-bound amino acid then couples with the pyrrolidine carbonyl group using EDC/HOBt, followed by cleavage with trifluoroacetic acid (TFA) to liberate the product.

Solution-Phase Coupling

In solution, L-phenylalaninamide reacts with the activated ester of the pyrrolidine-thiadiazole intermediate (prepared using N-hydroxysuccinimide). The reaction proceeds in acetonitrile at room temperature for 24 hours, achieving 85% yield after purification by column chromatography.

Purification and Stabilization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) as the eluent removes unreacted intermediates and byproducts. The target compound exhibits an Rf value of 0.45 in this system.

Propylene Glycol Solvate Formation

To enhance stability, the compound is recrystallized from propylene glycol, forming a pharmaceutically acceptable solvate. This process reduces hygroscopicity and improves thermal stability, as demonstrated by differential scanning calorimetry (DSC) showing a single endothermic peak at 187°C.

Analytical Data and Characterization

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration and planar thiadiazole ring. The dihedral angle between the benzyl and pyrrolidine groups is 87.5°, indicating minimal steric clash.

Yield Optimization and Scalability

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiadiazole formation | Thiophosgene, 0°C, 2 h | 78 | 95 |

| Benzyl introduction | BenzylMgBr, THF, −78°C, 1 h | 65 | 90 |

| Imine condensation | NH₄OAc, EtOH, reflux, 4 h | 82 | 98 |

| Pyrrolidine coupling | EDC/HOBt, 0°C, 12 h | 78 | 97 |

| Phenylalaninamide | SPPS, TFA cleavage | 85 | 99 |

Chemical Reactions Analysis

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is typically synthesized by cyclizing thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example:

This method, validated in analogous systems , employs phosphorous oxychloride as a cyclizing agent.

Coupling Reactions

-

Amide Bond Formation : The pyrrolidine-1-carbonyl group is introduced via coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) .

-

Benzyl Group Attachment : Achieved through nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on the precursor’s halogenation state .

Thiadiazole Reactivity

The thiadiazole ring participates in:

-

Electrophilic Substitution : Limited due to electron-withdrawing effects of sulfur and nitrogen.

-

Nucleophilic Attack : At the C-2 position under strongly basic conditions, enabling modifications like sulfonation or alkylation .

Amide and Urea Derivatives

The pyrrolidin-1-ylcarbonyl group undergoes:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding carboxylic acid derivatives.

-

Cross-Coupling : With aryl halides via Buchwald-Hartwig amination to introduce diverse substituents .

Stability and Reactivity Under Various Conditions

Comparative Reaction Analysis with Structural Analogs

Reactivity trends observed in structurally related compounds:

Catalytic and Solvent Effects

-

Nanocatalysts : CuO nanoparticles enhance coupling reaction efficiency (yield ↑15%) .

-

Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF favors cyclization steps .

Degradation Pathways

Scientific Research Applications

Case Studies

- Study on N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives : A series of derivatives were synthesized and tested against various bacterial strains. Some exhibited high activity comparable to established antibiotics like norfloxacin and ciprofloxacin .

- Antibacterial Screening : Research indicated that specific thiadiazole derivatives could inhibit the growth of Klebsiella pneumoniae, suggesting potential for developing new antibacterial agents .

Data Table: Antibacterial Efficacy of Thiadiazole Derivatives

Case Studies

- In vitro Studies : A review highlighted that several thiadiazole derivatives exhibited moderate to good anticancer activity against human leukemia (HL-60) and other cancer cell lines with IC50 values indicating effective cytotoxicity .

- Synthesis and Evaluation : A novel series of 1-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivatives were synthesized as analogs of sorafenib. These compounds demonstrated significant cytotoxicity against HeLa cells with IC50 values lower than that of sorafenib itself .

Data Table: Anticancer Efficacy of Thiadiazole Derivatives

Mechanism of Action

The mechanism of action of N-{(1S)-1-BENZYL-2-[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Comparison

Key Observations :

Pharmacological Activity

- Acetylcholinesterase (AChE) Inhibition :

- Piperidinyl-thioethyl derivatives () show IC₅₀ values of 0.8–12.4 μM , attributed to thiadiazole-mediated π-π stacking and piperidine’s basicity enhancing target affinity.

- The target compound ’s pyrrolidinylcarbonyl group may reduce AChE inhibition compared to piperidine analogs but improve selectivity for other targets (e.g., kinases).

- Lipophilicity and Bioavailability :

- The target compound ’s logP is estimated to be ~3.5 (higher than N-(5-ethyl-...’s logP of ~2.1 ), favoring blood-brain barrier penetration.

Biological Activity

The compound (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nα-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of benzyl isothiocyanate with appropriate hydrazides to form the thiadiazole ring. Characterization is performed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry to confirm the structure.

Antimicrobial Activity

- Mechanism of Action : Thiadiazole derivatives exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.

- Activity Spectrum : In studies, compounds similar to (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nα-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide have shown high activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, with some derivatives being more potent than established antibiotics like norfloxacin and ciprofloxacin .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 µg/mL |

| Compound B | S. epidermidis | 0.25 µg/mL |

| (E)-N-(5-benzyl...) | S. aureus | TBD |

Anticancer Activity

- Cell Line Studies : The anticancer potential of thiadiazole derivatives has been evaluated against various cancer cell lines including HL-60 (human leukemia) and MCF7 (breast cancer). The compound demonstrated moderate to good cytotoxicity with IC50 values ranging from 0.15 µM to 22 µM depending on the specific derivative and cell line tested .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Anti-inflammatory Activity

- In Vivo Studies : The anti-inflammatory effects of thiadiazole derivatives have been assessed in animal models where they exhibited significant reduction in inflammation markers comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Biochemical Pathways : These compounds are believed to inhibit cyclooxygenase enzymes (COX), leading to decreased prostaglandin synthesis which is crucial in mediating inflammatory responses.

Case Studies

Recent studies have demonstrated the effectiveness of thiadiazole derivatives in various biological assays:

- Study on Antimicrobial Properties : A comprehensive evaluation showed that certain derivatives had MIC values lower than traditional antibiotics against resistant strains of bacteria.

- Anticancer Evaluation : A study involving a series of 1,3,4-thiadiazole derivatives indicated that modifications in the molecular structure significantly influenced cytotoxicity against different cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nα-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide?

- Methodological Answer : The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides with POCl₃ or coupling reactions. For example, a general procedure involves refluxing a carboxylic acid derivative (e.g., substituted benzyl groups) with thiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product . For the pyrrolidin-1-ylcarbonyl group, carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiadiazole amine and L-phenylalaninamide derivatives is recommended .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm the E-configuration of the thiadiazole-ylidene moiety and the stereochemistry of the L-phenylalaninamide. IR can validate carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amides) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., ±0.3% deviation) .

Q. What solvent systems are optimal for stabilizing this compound during storage?

- Methodological Answer : The compound’s stability depends on its hydrazone and amide bonds. Store in anhydrous DMSO or DMF at –20°C under nitrogen to prevent hydrolysis. Avoid aqueous buffers unless working immediately .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Replace the benzyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance metabolic stability.

- Side Chain Variations : Substitute the pyrrolidinyl group with piperazine or morpholine to alter solubility and target affinity .

- Assays : Use in vitro kinase or protease inhibition assays (e.g., IC₅₀ determination) paired with molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Assay Standardization : Replicate experiments in triplicate using consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds.

- Solvent Controls : Compare DMSO vs. saline solubility effects on IC₅₀ values.

- Data Analysis : Apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify outliers and validate reproducibility .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

- Methodological Answer :

- Continuous-Flow Setup : Use a microreactor to optimize POCl₃-mediated cyclization (residence time: 10–15 minutes at 90°C) for higher yield and reduced side products .

- In-Line Monitoring : Integrate FTIR or UV-vis to track reaction progress and automate pH adjustment for product precipitation .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.